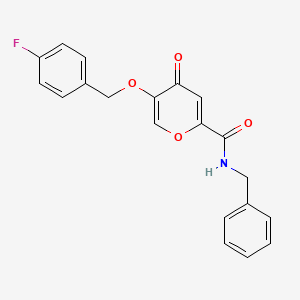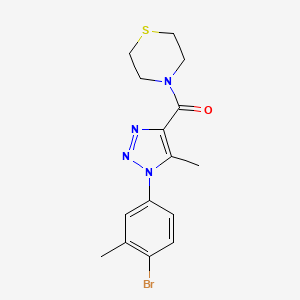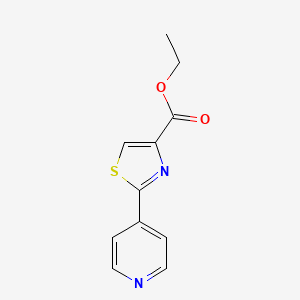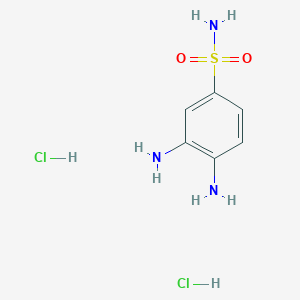
N-(3-ethoxypropyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethoxypropyl group (-OCH2CH2CH3) attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Aniline: The synthesis of N-(3-ethoxypropyl)-2-nitroaniline typically begins with the nitration of aniline to form 2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Alkylation: The next step involves the alkylation of 2-nitroaniline with 3-ethoxypropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: N-(3-ethoxypropyl)-2-nitroaniline can undergo reduction reactions to convert the nitro group into an amino group (-NH2). Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can also undergo oxidation reactions, where the ethoxypropyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(3-ethoxypropyl)-2-aminoaniline.
Substitution: Various substituted nitroanilines depending on the substituent introduced.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-ethoxypropyl)-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of dyes, pigments, and other functional materials.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of N-(3-ethoxypropyl)-2-nitroaniline and its derivatives depends on the specific application. In the context of antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes by targeting specific enzymes or proteins. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-nitroaniline: A precursor in the synthesis of N-(3-ethoxypropyl)-2-nitroaniline, used in the production of dyes and pigments.
N-(2-ethoxyethyl)-2-nitroaniline: A structurally similar compound with different alkyl group substitution, used in similar applications.
N-(3-ethoxypropyl)-4-nitroaniline: A positional isomer with the nitro group at the para position, exhibiting different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the nitro and ethoxypropyl groups, which influence its chemical reactivity and potential applications. The presence of the ethoxypropyl group enhances its solubility in organic solvents and may improve its interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGYBQREWZCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B2708591.png)
![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)


![METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-CHLOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2708599.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)
![N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)
